4-Carbamoylphthalimide
Description
4-Carbamoylphthalimide is a phthalimide derivative characterized by a carbamoyl (-CONH₂) substituent at the 4-position of the aromatic ring. Its molecular formula is C₉H₆N₂O₃, with a molecular weight of 190.16 g/mol. Phthalimide derivatives are widely utilized as intermediates in organic synthesis, pharmaceuticals, and materials science due to their structural versatility and reactivity.
Properties
CAS No. |
21343-93-1 |
|---|---|
Molecular Formula |
C9H6N2O3 |
Molecular Weight |
190.16 g/mol |
IUPAC Name |
1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C9H6N2O3/c10-7(12)4-1-2-5-6(3-4)9(14)11-8(5)13/h1-3H,(H2,10,12)(H,11,13,14) |
InChI Key |
HWUDVZCMZSHYQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N)C(=O)NC2=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key differences between 4-Carbamoylphthalimide and related compounds:
Physicochemical Properties
- Lipophilicity: N-methylation in 4-Amino-N-Methylphthalimide increases logP (lipophilicity), making it more membrane-permeable than 4-Aminophthalimide or this compound.
Research Findings and Trends
- Reactivity Studies: Substitution at the 4-position dictates reaction pathways. Nitro groups favor nucleophilic displacement (e.g., with phenols), while amino groups enable electrophilic modifications .
- Biological Activity: Amino-substituted phthalimides (e.g., 4-Aminophthalimide) are prioritized in CNS drug synthesis due to their ability to cross the blood-brain barrier . Carbamoyl derivatives may offer alternative pharmacokinetic profiles.
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